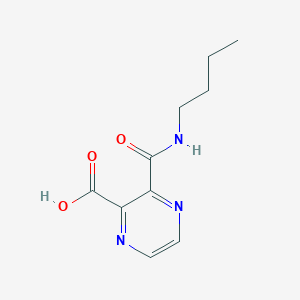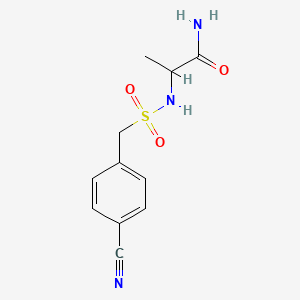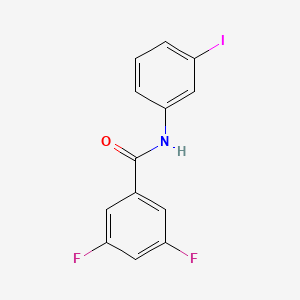
3-(Butylcarbamoyl)pyrazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Butylamino)carbonyl]-2-pyrazinecarboxylic acid is an organic compound with a pyrazine ring substituted with a butylamino carbonyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Butylamino)carbonyl]-2-pyrazinecarboxylic acid typically involves the reaction of 2-pyrazinecarboxylic acid with butylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like palladium or copper complexes.
Major Products:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of various functional groups on the pyrazine ring.
Scientific Research Applications
3-[(Butylamino)carbonyl]-2-pyrazinecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(Butylamino)carbonyl]-2-pyrazinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing cellular signaling processes.
Comparison with Similar Compounds
2-Pyrazinecarboxylic acid: Lacks the butylamino carbonyl group, making it less versatile in certain applications.
3-Aminopyrazine-2-carboxylic acid: Contains an amino group instead of the butylamino carbonyl group, leading to different reactivity and applications.
3-[(Methylamino)carbonyl]-2-pyrazinecarboxylic acid: Similar structure but with a methyl group instead of a butyl group, affecting its physical and chemical properties.
Uniqueness: 3-[(Butylamino)carbonyl]-2-pyrazinecarboxylic acid is unique due to the presence of the butylamino carbonyl group, which imparts specific reactivity and potential for diverse applications. This structural feature allows for enhanced interactions with biological targets and improved material properties in industrial applications.
Properties
Molecular Formula |
C10H13N3O3 |
|---|---|
Molecular Weight |
223.23 g/mol |
IUPAC Name |
3-(butylcarbamoyl)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C10H13N3O3/c1-2-3-4-13-9(14)7-8(10(15)16)12-6-5-11-7/h5-6H,2-4H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
UTKDUXNFSLFUDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=NC=CN=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(Pyrrolidin-1-yl)-2-(tetrazolo[1,5-b]pyridazin-6-ylamino)ethan-1-one](/img/structure/B14914899.png)






![3-Bromo-4-[(4-iodobenzyl)oxy]benzaldehyde](/img/structure/B14914936.png)

![3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-5,5',6,6'-tetraone](/img/structure/B14914952.png)

